molecular formula C7H6BrN3 B566783 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1260678-93-0

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B566783
CAS No.: 1260678-93-0
M. Wt: 212.05
InChI Key: XSNPZBHCNPBGJJ-UHFFFAOYSA-N
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Description

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyridines, including “this compound”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI are used for this purpose . Another common approach is the reaction of 2-aminopyridines with nitriles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolopyridine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The bromo and methyl groups are attached to this core .


Chemical Reactions Analysis

Triazolopyridines, including “this compound”, can undergo various chemical reactions. For instance, they can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .

Scientific Research Applications

Optical Sensors and Biological Applications

Compounds containing heteroatoms, including triazoles, pyridines, and their derivatives, play a crucial role in the development of optical sensors due to their significant biological and medicinal applications. The ability of these compounds to form both coordination and hydrogen bonds makes them suitable as sensing probes in various biological contexts (Jindal & Kaur, 2021).

Antibacterial Activity

1,2,4-Triazole-containing hybrids have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, and other targets, showing promise as antibacterial agents against drug-resistant strains of bacteria like Staphylococcus aureus. This highlights the potential of triazole derivatives in addressing the challenge of antibiotic resistance (Li & Zhang, 2021).

Patent and Drug Development Trends

The synthesis and patenting of triazole derivatives have been a focus of pharmaceutical research due to their broad spectrum of biological activities. This includes anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating the versatility of triazole compounds in drug development (Ferreira et al., 2013).

Chemistry and Properties

Studies on the chemistry and properties of triazole and pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, have revealed fascinating variability. This research provides insights into their preparation, properties, and potential as ligands in complex compounds, offering avenues for new drug formulations and biological applications (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

The role of heterocyclic N-oxide molecules, including triazole derivatives, in organic synthesis, catalysis, and drug applications has been emphasized. Their unique properties facilitate the development of metal complexes, catalysts, and biologically active compounds, underlining the significant impact of triazole derivatives in advancing chemical synthesis and pharmaceutical sciences (Li et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” is not mentioned in the available resources, triazolopyridines are known to interact with various enzymes and receptors in the biological system . They have found wide application in drug design .

Future Directions

The future directions for “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in drug design . Their synthesis methods could also be optimized for better yields and environmental friendliness .

Properties

IUPAC Name

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPZBHCNPBGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856708
Record name 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260678-93-0
Record name 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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